molecular formula C14H20N2O B7577677 2-methyl-N-(1,2,3,4-tetrahydroquinolin-7-yl)butanamide

2-methyl-N-(1,2,3,4-tetrahydroquinolin-7-yl)butanamide

Cat. No. B7577677
M. Wt: 232.32 g/mol
InChI Key: AGEVEOJDXJHKQC-UHFFFAOYSA-N
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Description

2-methyl-N-(1,2,3,4-tetrahydroquinolin-7-yl)butanamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a tetrahydroquinoline derivative that has been synthesized using various methods.

Scientific Research Applications

2-methyl-N-(1,2,3,4-tetrahydroquinolin-7-yl)butanamide has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. The compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a painkiller and anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 2-methyl-N-(1,2,3,4-tetrahydroquinolin-7-yl)butanamide is not fully understood. However, studies have shown that the compound acts as a modulator of various neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 2-methyl-N-(1,2,3,4-tetrahydroquinolin-7-yl)butanamide has various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to improve memory and cognitive function in animal models. Additionally, the compound has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-methyl-N-(1,2,3,4-tetrahydroquinolin-7-yl)butanamide in lab experiments is its potential to be used as a therapeutic agent for various diseases. Additionally, the compound has shown promising results in animal models, which may translate to humans. However, one of the limitations of using this compound is its limited availability, which may make it difficult to conduct large-scale studies.

Future Directions

There are several future directions for the study of 2-methyl-N-(1,2,3,4-tetrahydroquinolin-7-yl)butanamide. One direction is to further investigate the compound's potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study the compound's mechanism of action in more detail to better understand its pharmacological effects. Additionally, future studies may focus on developing more efficient synthesis methods for the compound to facilitate large-scale studies.
Conclusion:
In conclusion, 2-methyl-N-(1,2,3,4-tetrahydroquinolin-7-yl)butanamide is a novel compound that has shown promising results in various scientific research applications. The compound has been synthesized using various methods and has been studied for its potential as a therapeutic agent for various diseases. Although the compound's mechanism of action is not fully understood, it has been shown to have various biochemical and physiological effects. Future studies may focus on further investigating the compound's potential as a therapeutic agent and developing more efficient synthesis methods.

Synthesis Methods

Several methods have been reported for the synthesis of 2-methyl-N-(1,2,3,4-tetrahydroquinolin-7-yl)butanamide. One of the most common methods involves the condensation of 2-methyl-4-aminobutanal with 1,2,3,4-tetrahydroquinoline-7-carboxylic acid followed by the reduction of the resulting imine using sodium borohydride. The compound can also be synthesized using other methods such as the Pictet-Spengler reaction and the Friedländer synthesis.

properties

IUPAC Name

2-methyl-N-(1,2,3,4-tetrahydroquinolin-7-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-3-10(2)14(17)16-12-7-6-11-5-4-8-15-13(11)9-12/h6-7,9-10,15H,3-5,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEVEOJDXJHKQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NC1=CC2=C(CCCN2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(1,2,3,4-tetrahydroquinolin-7-yl)butanamide

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